![molecular formula C6H10FNO2 B3049110 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- CAS No. 1946010-84-9](/img/structure/B3049110.png)
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
Overview
Description
“2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-” is a chemical compound with the IUPAC name (S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid . It has a molecular weight of 147.15 .
Molecular Structure Analysis
The molecular formula of this compound is C6H10FNO2 . The InChI code is 1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
ER Stress Inducer and Autophagy Activator
The compound is used as a proline analogue to induce endoplasmic reticulum (ER) stress and assess its effect on autophagy and Ca2+ homeostasis . It elevates the levels of phospho-eIF2α and of LC3-II in a Ca2±dependent manner . This application is significant in studying cellular stress response in health and disease .
Synthesis and Reactivity of Azetidines
Azetidines, including “(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Drug Discovery
Azetidines, such as “(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid”, are used as motifs in drug discovery . They appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Polymer Synthesis
Azetidines have been applied in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .
Aza Paternò–Büchi Reactions
“(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid” can potentially be used in aza Paternò–Büchi reactions . These reactions are significant in organic synthesis .
Chiral Templates
Azetidines can be used as chiral templates . The unique four-membered ring structure and the presence of a chiral center make them suitable for this application .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPZKIJOBAFVOB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215741 | |
Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- | |
CAS RN |
1946010-84-9 | |
Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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